![molecular formula C18H19ClN2OS B2425793 2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone CAS No. 2034427-70-6](/img/structure/B2425793.png)
2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone
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Description
2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H19ClN2OS and its molecular weight is 346.87. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research has explored synthetic methodologies involving compounds with structural similarities, focusing on the synthesis of heterocyclic compounds through cycloaddition reactions and novel synthetic routes. These methodologies are crucial for developing pharmaceuticals and materials science applications (Sosnovskikh et al., 2014), (Trécourt et al., 1990).
Biological Activities
Compounds incorporating elements like azetidinones and thiazolidinones have been studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This research is pivotal for discovering new drugs and understanding biological mechanisms (Thomas et al., 2016), (Chopde et al., 2011).
Catalytic and Material Science Applications
The exploration of novel pyridine derivatives for their catalytic behavior points towards applications in material science and organic synthesis. This includes the development of new catalysts and materials with unique properties (Sun et al., 2007).
Antimicrobial and Antitumor Activities
Research into Schiff bases, azetidinones, and related compounds has demonstrated potential antimicrobial and antitumor activities. These findings are essential for the ongoing search for new therapeutic agents (Kumar et al., 2007), (Edrees et al., 2010).
Chemoselective Synthesis
Studies on the chemoselective synthesis of polyheterocycles using similar compounds highlight the importance of precise chemical reactions in developing complex molecular structures. This research supports advancements in pharmaceuticals and agrochemicals (Mistry et al., 2006).
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2OS/c19-16-4-2-1-3-13(16)9-18(22)21-11-15(12-21)20-7-5-17-14(10-20)6-8-23-17/h1-4,6,8,15H,5,7,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOXWCNNKXAVKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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